Trityl triflate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

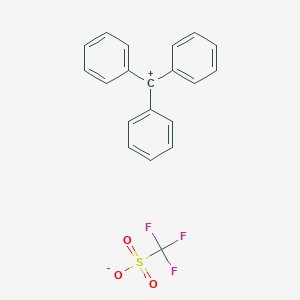

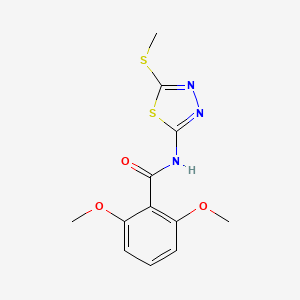

Trityl triflate, also known as supertrityl triflate , is a chemical compound with the formula C~27~H~15~F~15~O~3~S~3~ . It belongs to the class of perfluorinated trityl cations . Trityl triflate is notable for its strong acidity and reactivity, making it a valuable reagent in organic synthesis and catalysis .

Synthesis Analysis

-

Trityl Triflate Formation

Molecular Structure Analysis

The molecular structure of trityl triflate consists of three perfluorophenyl groups attached to a central carbon atom. The triflate anion (CF~3~SO~3~-) is coordinated to the trityl cation. The para position on the phenyl rings is the primary site for decomposition of the cation .

Wissenschaftliche Forschungsanwendungen

Bioconjugation and Cross-Linking

Trityl triflate and its derivatives, such as the triphenylmethyl (trityl) group, have been explored for novel applications due to their ability to easily form a stabilized cation. This feature is utilized in bioconjugation and cross-linking processes, particularly in the field of biochemistry and molecular biology (Shchepinov & Korshun, 2003).

Protection of Functional Groups in Organic Synthesis

Trityl ethers are prepared by treating trityl chloride with silver triflate in the presence of alcohols. This method is effective for trityl protection of base- and nucleophile-sensitive intermediates and has applications in combinatorial chemistry and organic synthesis (Lundquist, Satterfield & Pelletier, 2006).

Catalysis in Chemical Reactions

Triflates, including trityl triflate, are used in cross-coupling reactions and addition reactions due to their properties as Lewis acid catalysts. They are particularly effective in reactions such as Heck reaction, where they offer superior regio- and diastereoselectivity compared to halides (Ritter, 1993).

Advanced Applications in Fluorescence and Optics

Trityl groups have applications in advanced fields such as mass-spectrometry, fluorescence, and optics. These applications leverage the unique chemical properties of trityl groups for specialized functions in analytical and experimental procedures (Shchepinov & Korshun, 2003).

Synthesis and Modifications in Organic Chemistry

Trityl tetraphenylborate, derived from trityl triflate, serves as a useful reagent in organometallic chemistry for various synthetic transformations, showcasing the versatility of trityl triflate in chemical synthesis (Straus, Zhang & Tilley, 1989).

Explorations in Structural Chemistry

Research has been conducted to observe and characterize the perfluorinated trityl cation, a derivative of trityl triflate, in various conditions. This research contributes to the understanding of the structural aspects of trityl compounds (Delany et al., 2018).

Eigenschaften

IUPAC Name |

diphenylmethylbenzene;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZOKZHBOQDYGI-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)

![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)

![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)

![N,2,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2980811.png)

![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)

![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)

![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)

![5-bromo-N-[2-(furan-2-ylmethylsulfanyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2980823.png)

![4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide](/img/structure/B2980824.png)

![4-bromo-1-methyl-2-phenyl-5-[(2,2,2-trifluoroethoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2980825.png)